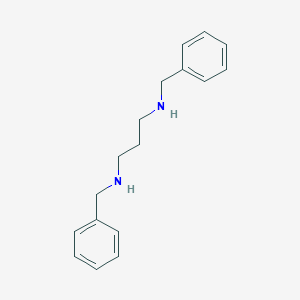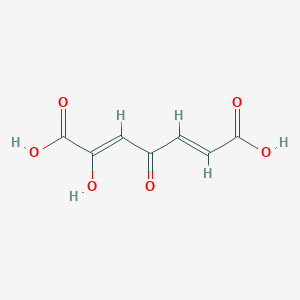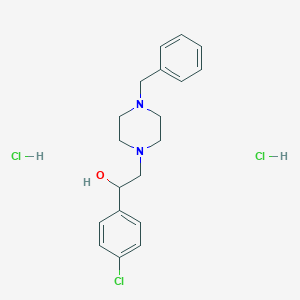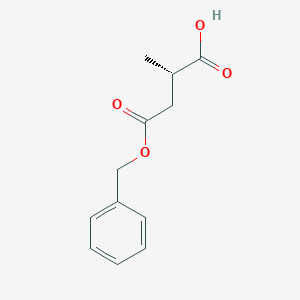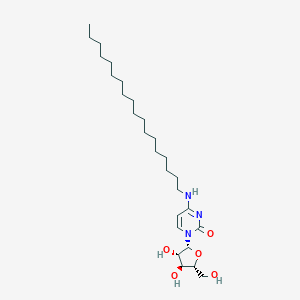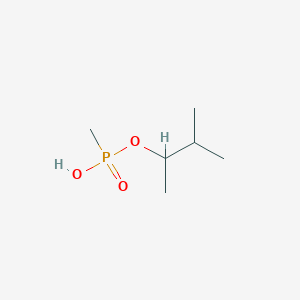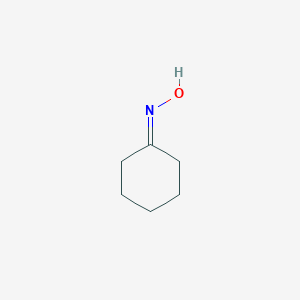
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one, also known as DMQX, is a chemical compound that belongs to the quinoline family. DMQX has been widely studied in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding domain and preventing the binding of glutamate, the endogenous ligand. By blocking the activity of the AMPA receptor, 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one can modulate synaptic transmission and plasticity, which can have significant effects on learning and memory processes.
Biochemical and Physiological Effects:
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one has been shown to have a range of biochemical and physiological effects in various experimental models. In animal studies, 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one has been shown to impair learning and memory processes, reduce seizure activity, and modulate the activity of dopamine and serotonin systems. In vitro studies have also suggested that 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one can modulate the activity of ion channels and affect intracellular signaling pathways.
Advantages and Limitations for Lab Experiments
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one has several advantages for use in laboratory experiments, including its potent and selective antagonism of the AMPA receptor, its ability to modulate synaptic plasticity, and its ability to affect learning and memory processes. However, 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one also has several limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential to affect other ion channels and signaling pathways.
Future Directions
There are several future directions for research on 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one, including its potential use as a therapeutic agent for neurological disorders, such as epilepsy and Alzheimer's disease. 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one may also have potential applications in drug discovery and development, as a tool for studying the role of the AMPA receptor in various physiological and pathological processes, and as a potential target for novel therapeutic agents. Further research is needed to fully understand the mechanisms of action and potential applications of 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one.
Synthesis Methods
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one can be synthesized using several methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedlander synthesis. The most commonly used method is the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a Lewis acid catalyst.
Scientific Research Applications
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one has been extensively studied in scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and toxicology. 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one is a potent antagonist of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
properties
CAS RN |
147779-31-5 |
|---|---|
Product Name |
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one |
Molecular Formula |
C18H17Cl2NO2 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C18H17Cl2NO2/c1-11-9-12(2)15-14(10-11)16(22)17(19,20)18(21-15,23-3)13-7-5-4-6-8-13/h4-10,21H,1-3H3 |
InChI Key |
CCNDJXZNEAMFMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=O)C(C(N2)(C3=CC=CC=C3)OC)(Cl)Cl)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(C(N2)(C3=CC=CC=C3)OC)(Cl)Cl)C |
synonyms |
4(1H)-Quinolinone, 3,3-dichloro-2,3-dihydro-2-methoxy-6,8-dimethyl-2-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethoxypyrrolo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B123840.png)
![N2-[(tert-butoxy)carbonyl]-L-asparagine](/img/structure/B123842.png)

